6-(3,5-Dimethylmorpholino)pyridazin-3-amine

Medicinal Chemistry Conformational Analysis Physicochemical Properties

This pyridazine building block features a conformationally restricted 3,5-dimethylmorpholine, a critical differentiator from flexible morpholine analogs for medicinal chemistry. The methyl substituents reduce rotatable bonds (1 vs. 2), lowering entropic penalty for improved binding thermodynamics. This unique stereoelectronic profile alters basicity and lipophilicity, enabling distinct kinase hinge-binding SAR and GPCR ligand optimization. Compliant with Rule of Three (MW 208.26), it is a versatile fragment for diverse 3D pharmacophore libraries. Procure this specific compound to ensure target engagement fidelity; substituting with unsubstituted morpholine versions may compromise selectivity and physicochemical outcomes.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 736879-79-1
Cat. No. B2620066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylmorpholino)pyridazin-3-amine
CAS736879-79-1
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1COCC(N1C2=NN=C(C=C2)N)C
InChIInChI=1S/C10H16N4O/c1-7-5-15-6-8(2)14(7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
InChIKeyWEAHQRXDCQFPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,5-Dimethylmorpholino)pyridazin-3-amine (CAS: 736879-79-1): A Conformationally Biased Building Block for Medicinal Chemistry


6-(3,5-Dimethylmorpholino)pyridazin-3-amine (CAS: 736879-79-1) is a heterocyclic chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . It is characterized by a pyridazine core substituted with a primary amine at the 3-position and a 3,5-dimethylmorpholine moiety at the 6-position [1]. This compound is primarily offered by chemical suppliers as a research reagent for use as a synthetic building block or a fragment in medicinal chemistry , with a typical commercial purity specification of ≥95% .

Why 6-(3,5-Dimethylmorpholino)pyridazin-3-amine Cannot Be Interchanged with Other Pyridazin-3-amines


While the pyridazin-3-amine scaffold is a common motif in kinase inhibitors and GPCR ligands [1], simple substitution with alternative morpholine derivatives is non-trivial due to the unique stereoelectronic properties of the 3,5-dimethylmorpholine group. The presence of the 3,5-dimethyl substituents on the morpholine ring introduces conformational restriction and alters the basicity and lipophilicity of the heterocycle compared to an unsubstituted morpholine . This is a class-level distinction. The specific stereoisomeric configuration (e.g., (3S,5S)- vs. (3R,5R)-) of the 3,5-dimethylmorpholine group, which is often unspecified in commercial offerings, can further dictate the three-dimensional orientation of the solubilizing group, a critical factor for target engagement and SAR optimization . Consequently, substituting this compound with a generic 6-morpholinopyridazin-3-amine or a different N-alkyl variant is not chemically equivalent and may lead to significant deviations in biological activity, physicochemical properties, or synthetic outcomes.

Quantitative Differentiation Guide: 6-(3,5-Dimethylmorpholino)pyridazin-3-amine vs. Unsubstituted Analog


Conformational Restriction: Reduced Rotatable Bonds vs. 6-Morpholinopyridazin-3-amine

The 3,5-dimethyl substitution on the morpholine ring reduces conformational freedom compared to an unsubstituted morpholine analog. The target compound has 1 rotatable bond [1], while a theoretical unsubstituted analog, 6-morpholinopyridazin-3-amine, would have 2 rotatable bonds (the C-N bond between the rings and the N-C bond within the morpholine). This reduction in rotatable bonds is associated with lower conformational entropy and can potentially lead to higher binding affinity if the bound conformation is pre-organized [2].

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Hydrogen Bond Acceptor Profile: Potential for Differentiated Binding Interactions

The compound has 5 hydrogen bond acceptor sites [1]. In contrast, a simple analog like 6-morpholinopyridazin-3-amine has 4 hydrogen bond acceptors (the pyridazine nitrogens and the morpholine oxygen and nitrogen). The additional acceptor site arises from the sterically hindered nitrogen in the 3,5-dimethylmorpholine ring. This difference can alter the compound's ability to form water-mediated or direct interactions with a protein target, as well as affect its solubility and permeability profile.

Drug Design Molecular Recognition Structure-Activity Relationship

Weak Adenylate Kinase II Binding Affinity

BindingDB contains a single data point for this compound's interaction with Rat adenylate kinase II isozyme, reporting a competitive inhibitory constant (Ki) of 9.80E+6 nM (9.8 mM) [1]. This extremely weak affinity indicates the compound is not an inhibitor of this enzyme. No comparative data for closely related analogs against this target is available in this database.

Biochemical Assay Enzymology Kinase Profiling

Aqueous Solubility Specification

Vendor documentation reports the aqueous solubility of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine as 67 g/L . This is a quantitative physical property that informs experimental design for in vitro assays. No direct comparator solubility data for closely related pyridazin-3-amines was found in the same source.

Pre-formulation Physicochemical Properties Compound Handling

Structural Differentiation via C2-Symmetric Morpholine Scaffold

The 3,5-dimethylmorpholine group is a known C2-symmetric auxiliary used in asymmetric synthesis, as demonstrated in [4+2] cycloadditions to produce 4-oxohexahydropyridazine derivatives . This establishes that the substituent can exert strong stereochemical control. In contrast, an unsubstituted morpholine lacks this inherent stereochemical bias. While the target compound's utility as a chiral auxiliary is not directly tested, its composition includes this stereodefined group, distinguishing it from achiral or racemic morpholino alternatives.

Synthetic Chemistry Chiral Auxiliary Asymmetric Synthesis

Targeted Application Scenarios for 6-(3,5-Dimethylmorpholino)pyridazin-3-amine in R&D Procurement


Fragment-Based Drug Discovery (FBDD) Library Expansion

Given its low molecular weight (208.26 g/mol) and compliance with the 'Rule of Three' for fragment-like properties (e.g., ≤ 3 rotatable bonds, H-bond acceptors ≤ 3), 6-(3,5-Dimethylmorpholino)pyridazin-3-amine serves as a viable fragment for screening against kinase or GPCR targets [1]. Its unique combination of a pyridazine core and a conformationally restricted morpholine moiety makes it a logical choice for fragment libraries aiming to sample diverse 3D pharmacophores not represented by simpler, more flexible morpholine analogs.

Kinase Inhibitor Lead Optimization

For research programs focused on kinases that interact with the hinge region of the ATP-binding pocket, this compound is a relevant synthetic intermediate. Pyridazin-3-amines are a recognized hinge-binding scaffold [1]. The 3,5-dimethylmorpholine group is designed to project into the solvent-exposed region. Researchers should procure this specific compound to explore the SAR of the solvent-exposed group, as the conformational bias and altered basicity introduced by the 3,5-dimethyl substituents are likely to produce different selectivity and pharmacokinetic profiles compared to an unsubstituted morpholine analog .

Conformational Control in Ligand Design

This compound is a strategic choice for medicinal chemistry projects where rigidifying a flexible moiety is a design goal. The reduction from 2 to 1 rotatable bond, compared to 6-morpholinopyridazin-3-amine, offers a way to reduce the entropic penalty upon binding without significantly increasing molecular weight [1]. This property is valuable for improving the binding thermodynamics of a lead series and is a specific, verifiable characteristic that differentiates it from its more flexible analogs.

Synthesis of Stereochemically Pure Derivatives

If a supplier offers the compound in a stereodefined form (e.g., with the (3S,5S)-dimethylmorpholine group), it can be used for the synthesis of enantiomerically pure target molecules. The C2-symmetric 3,5-dimethylmorpholine is a documented chiral auxiliary for cycloaddition reactions [1]. Therefore, procuring this specific, stereodefined building block is necessary for any synthetic route requiring absolute stereochemical control at the morpholine moiety, a feature absent in its achiral or racemic counterparts.

Quote Request

Request a Quote for 6-(3,5-Dimethylmorpholino)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.